molecular formula C18H15NO2 B8570646 2-Methyl-8-(2-oxo-2-phenylethoxy)quinoline

2-Methyl-8-(2-oxo-2-phenylethoxy)quinoline

Cat. No. B8570646
M. Wt: 277.3 g/mol
InChI Key: ZQHGBZXOSRHFSI-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

2-Methyl-8-(2-oxo-2-phenylethoxy)quinoline (11a) was prepared from 2-bromoacetophenone by the same procedure as 10a in 72% yield. mp: 70°-71° C.; 1H-NMR (CDCl3): δ2.77 (s, 3H, 2-CH3), 5.63 (s, 2H, OCH2), 6.94-8.10 (m, 8H, Ar--H), 7.29 (d, 1H, 3-H), 7.99 (d, 1H, 4-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
10a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[C:15]([O:22]CC(=O)C)[CH:16]=[CH:17][CH:18]=2)[N:13]=1>>[CH3:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[C:15]([O:22][CH2:2][C:3](=[O:4])[C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:16]=[CH:17][CH:18]=2)[N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
10a
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)OCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C=C1)OCC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.